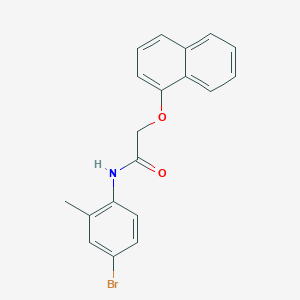
N-(4-bromo-2-methylphenyl)-2-naphthalen-1-yloxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-methylphenyl)-2-naphthalen-1-yloxyacetamide is an organic compound that belongs to the class of acetamides. This compound features a brominated aromatic ring, a naphthyl group, and an acetamide moiety. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-2-naphthalen-1-yloxyacetamide typically involves the following steps:
Bromination: The starting material, 2-methylphenyl, is brominated using bromine or a brominating agent to introduce the bromine atom at the 4-position.
Naphthylation: The brominated intermediate is then reacted with naphthalen-1-ol in the presence of a base to form the naphthyl ether linkage.
Acetylation: Finally, the resulting compound is acetylated using acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This may include the use of continuous flow reactors, automated systems, and specific catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-bromo-2-methylphenyl)-2-naphthalen-1-yloxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-naphthalen-1-yloxyacetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins to exert their effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-chloro-2-methylphenyl)-2-(naphthalen-1-yloxy)acetamide: Similar structure but with a chlorine atom instead of bromine.
N-(4-bromo-2-methylphenyl)-2-(phenoxy)acetamide: Similar structure but with a phenyl group instead of a naphthyl group.
Uniqueness
N-(4-bromo-2-methylphenyl)-2-naphthalen-1-yloxyacetamide is unique due to the presence of both a brominated aromatic ring and a naphthyl ether linkage. This combination of functional groups may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
433702-00-2 |
|---|---|
Formule moléculaire |
C19H16BrNO2 |
Poids moléculaire |
370.2g/mol |
Nom IUPAC |
N-(4-bromo-2-methylphenyl)-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C19H16BrNO2/c1-13-11-15(20)9-10-17(13)21-19(22)12-23-18-8-4-6-14-5-2-3-7-16(14)18/h2-11H,12H2,1H3,(H,21,22) |
Clé InChI |
FNUSTCRDXIOMCH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)COC2=CC=CC3=CC=CC=C32 |
SMILES canonique |
CC1=C(C=CC(=C1)Br)NC(=O)COC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B399216.png)
![N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B399217.png)
![N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B399218.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-N'-(diphenylacetyl)thiourea](/img/structure/B399221.png)
![N-(diphenylacetyl)-N'-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea](/img/structure/B399225.png)
![N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B399227.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-N'-(diphenylacetyl)thiourea](/img/structure/B399228.png)
![N-(diphenylacetyl)-N'-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea](/img/structure/B399229.png)
![N-[4-({[(diphenylacetyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B399230.png)
![N-[4-({[(diphenylacetyl)amino]carbothioyl}amino)phenyl]acetamide](/img/structure/B399231.png)
![N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B399234.png)
![N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-2,2-diphenylacetamide](/img/structure/B399237.png)
![N-[[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]carbamothioyl]-2,2-diphenylacetamide](/img/structure/B399238.png)
![Methyl 2-{[(diphenylacetyl)carbamothioyl]amino}benzoate](/img/structure/B399239.png)
